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1-Phenyl-2-propyl butyrate

Lipophilicity Partition coefficient Structure-odor relationship

1-Phenyl-2-propyl butyrate (IUPAC: 1-phenylpropan-2-yl butanoate; synonyms: alpha-methylphenethyl butyrate, methyl benzyl carbinyl butyrate) is a synthetic carboxylic acid ester belonging to the phenylpropane class, with molecular formula C13H18O2 and molecular weight 206.28 g/mol. It is a colorless oily liquid, insoluble in water but miscible with ethanol and organic solvents, and is primarily employed as a flavoring and fragrance agent in food, cosmetic, and household products.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 68922-11-2
Cat. No. B1627545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-propyl butyrate
CAS68922-11-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C)CC1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-3-7-13(14)15-11(2)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3
InChIKeyANJRGSHRMWLHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-propyl Butyrate (CAS 68922-11-2): Core Physicochemical and Regulatory Identity for Flavor and Fragrance Procurement


1-Phenyl-2-propyl butyrate (IUPAC: 1-phenylpropan-2-yl butanoate; synonyms: alpha-methylphenethyl butyrate, methyl benzyl carbinyl butyrate) is a synthetic carboxylic acid ester belonging to the phenylpropane class, with molecular formula C13H18O2 and molecular weight 206.28 g/mol . It is a colorless oily liquid, insoluble in water but miscible with ethanol and organic solvents, and is primarily employed as a flavoring and fragrance agent in food, cosmetic, and household products [1]. The compound holds JECFA number 814, FEMA number 3197, and COE number 2276, and has undergone safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the FEMA Expert Panel, receiving an ADI of 'no safety concern at current levels of intake' [2].

Why 1-Phenyl-2-propyl Butyrate Cannot Be Generically Substituted by Other Phenylpropyl Esters


Within the class of phenylpropyl alkanoate esters, systematic variation of the acyl chain length (acetate, propionate, butyrate, isobutyrate, valerate) produces profound differences in logP, vapor pressure, odor threshold, and organoleptic character that fundamentally alter performance in compounded flavor and fragrance formulations [1]. The butyrate ester occupies a distinct physicochemical space—with experimentally derived logP of approximately 3.71 versus 2.18 for the acetate analog—meaning it partitions into oil and lipid phases more strongly, exhibits different release kinetics, and delivers a distinct temporal odor profile (heart note vs. top note) . Substituting the butyrate with the higher-volume, lower-cost acetate or propionate esters without reformulation will result in a detectable sensory deviation and altered product headspace composition, making direct interchange impossible for regulated, profile-critical applications .

Quantitative Differentiation Evidence for 1-Phenyl-2-propyl Butyrate Against Class Analogs


Lipophilicity (LogP) Comparison: Butyrate vs. Acetate vs. Propionate Esters

The n-butyrate ester exhibits a significantly higher logP (3.71) than the corresponding acetate (logP ~2.18–2.65) and propionate (logP ~2.81) analogs, reflecting the increased hydrophobicity conferred by the four-carbon acyl chain . This 1.0–1.5 log unit difference corresponds to approximately a 10- to 30-fold increase in octanol-water partition coefficient, directly affecting the compound's substantivity, lipid-phase affinity, and release kinetics from food or cosmetic matrices .

Lipophilicity Partition coefficient Structure-odor relationship Flavor release

Annual Usage Volume as a Marker of Specificity vs. Generality: FEMA GRAS Consumption Data

According to the FEMA GRAS assessment (Adams et al., 2007), the most recent annual volume of alpha-methylphenethyl butyrate in U.S. flavor applications was reported as 1 kg/year, with a daily per capita intake ('eaters only') of 0.2 µg/day (0.003 µg/kg bw/day) [1]. In contrast, the structurally analogous acetate ester (FEMA 2684) recorded an annual volume of 4,990 kg/year (657 µg/day per capita), and the propionate ester (FEMA 2689) recorded 204 kg/year (27 µg/day) [1]. The butyrate's volume is two to three orders of magnitude lower than its closest in-class analogs, indicating a highly specialized use profile rather than a commodity substitution pattern [1].

Flavor ingredient Market volume Use level FEMA GRAS

Boiling Point and Volatility: Impact on Fragrance Tenacity and Processing Conditions

The experimentally determined boiling point of 1-phenyl-2-propyl butyrate is 138–140 °C at 10 mm Hg (corresponding to approximately 281.9 °C at 760 mmHg by estimation) [1]. The acetate analog exhibits a lower boiling point of approximately 245.6 °C at 760 mmHg . This ~35 °C difference at atmospheric pressure places the butyrate firmly in the heart-note volatility range of the fragrance pyramid, whereas the acetate functions predominantly as a top note [2]. The lower vapor pressure of the butyrate (estimated 0.0068 mm Hg at 25 °C) versus the acetate (estimated ~0.029 mm Hg) further quantifies the approximately 4× reduction in headspace concentration under equilibrium conditions [3].

Volatility Boiling point Fragrance pyramid Process stability

JECFA Purity Specifications: Quantitative Identity and Quality Benchmarks for Procurement

The JECFA full specification for alpha-methylphenethyl butyrate establishes measurable identity and quality parameters: minimum assay 99%, maximum acid value 2, refractive index range 1.480–1.487 (20 °C), and specific gravity range 0.975–0.985 [1]. These specifications are tighter than those commonly published for the generic acetate analog, which typically carries a minimum assay of 95–98% and an acid value limit of up to 5.0 in some commercial grades . The JECFA-mandated NMR identity test provides an additional orthogonal verification not universally required for all phenylpropyl esters, offering procurement professionals a higher-confidence identity confirmation [1].

Quality control Purity specification JECFA Procurement standard

Organoleptic Profile: Quantitative Perceptual Descriptor Distribution vs. Acetate Analog

Quantitative sensory profiling of 1-phenyl-2-propyl butyrate reports a dominant floral character (78.39%), followed by fruity (65.77%), rose (57.08%), sweet (56.17%), green (53.23%), honey (49.2%), herbal (44.27%), spicy (41.25%), balsamic (38.59%), and jasmine (37.47%) notes [1]. In contrast, the acetate analog (methyl benzyl carbinyl acetate) is described predominantly as having a fresh-floral, green, and slightly fruity odor with emphasis on top-note volatility, lacking the spicy, balsamic, and honey dimensions that characterize the butyrate . The butyrate's broader descriptor distribution across seven distinct olfactory families (floral, fruity, green, sweet, spicy, balsamic, herbal) compared to the acetate's narrower three-family profile (floral, green, fruity) demonstrates greater organoleptic complexity [2].

Organoleptic profile Sensory evaluation Odor descriptor Flavor formulation

Regulatory Safety Margin: JECFA and FEMA GRAS Evaluation Status Across the Phenylpropyl Ester Series

The target compound received a full JECFA evaluation (2002, Session 59) with the conclusion 'No safety concern at current levels of intake when used as a flavouring agent,' and was reaffirmed as GRAS (GRASr) by the FEMA Expert Panel in the 2007 comprehensive assessment of aromatic substituted secondary alcohols, ketones, and related esters [1][2]. While the acetate (FEMA 2684, JECFA 801) and propionate (FEMA 2689, JECFA 802) analogs share a similar safety conclusion, the butyrate's toxicological evaluation is specifically documented in WHO Food Additives Series No. 48 and the FEMA monograph, providing a distinct, citable regulatory dossier [3]. The FEMA assessment further reports that the butyrate is not naturally occurring in food (consumption ratio '–'), distinguishing it from several in-class esters that are nature-identical [2].

Safety evaluation JECFA FEMA GRAS Regulatory compliance

Evidence-Backed Application Scenarios for 1-Phenyl-2-propyl Butyrate in Flavor and Fragrance Development


Plum, Dried Fruit, and Berry Flavor Formulations Requiring a Heart-Note Base

The butyrate's unique organoleptic profile—combining spicy (41.25%), balsamic (38.59%), fruity (65.77%), and honey (49.2%) descriptors [1]—makes it the ester of choice for constructing authentic plum, prune, fig, blackberry, and dark berry flavor bases in food and beverage products. Its heart-note volatility (bp ~282 °C at 760 mmHg) ensures flavor persistence through pasteurization and shelf storage, outperforming the more volatile acetate that dissipates quickly and lacks the spicy-balsamic depth . Typical use levels between 0.5% and 10% in fragrance compositions are reported for structural analog formulations [2], and its JECFA-assured safety profile supports use in regulated food flavorings globally [3].

Oriental-Rose, Chypre, and Fruity-Floral Fine Fragrance Compounding

In perfumery, the butyrate's dominant floral (78.39%), rose (57.08%), and green (53.23%) character, underpinned by sweet and balsamic undertones, positions it as a heart-note modifier in oriental-rose, chypre, and fruity-floral fragrance types [1]. Its higher logP (3.71) versus acetate (2.18) translates to greater substantivity on fabric and skin, and its lower vapor pressure reduces headspace dominance relative to top-note acetates, enabling the perfumer to build a more balanced fragrance pyramid without volatile top-note masking of the heart accord . The compound's synthetic, non-nature-identical status guarantees consistent olfactory quality across production batches, a critical requirement for fine fragrance manufacturing [4].

High-Temperature Processed Food Products (Bakery, Confectionery, Extruded Snacks)

The elevated boiling point (281.9 °C at 760 mmHg, estimated) and low vapor pressure of the butyrate confer superior thermal stability during baking, frying, and extrusion processes where the acetate (bp ~246 °C) would undergo excessive volatilization and degradation [1]. The butyrate's high minimum assay (99%) and low acid value (max 2.0) per JECFA specification further ensure minimal free acid content that could catalyze undesirable side reactions in lipid-rich food matrices at elevated temperatures [2]. Its extremely low usage volume (1 kg/year industry-wide) [3] is consistent with concentrated flavor applications where small quantities deliver definable sensory impact without contributing to bulk cost.

Procurement-Quality Verification Using JECFA Identity Specifications

For procurement and quality assurance professionals, the JECFA full specification provides an internationally recognized, auditable standard for incoming material acceptance: minimum assay 99%, acid value max 2, refractive index 1.480–1.487 (20 °C), specific gravity 0.975–0.985, and NMR identity confirmation [1]. These parameters collectively establish a quality benchmark that reduces the risk of accepting substandard or mislabeled material, particularly when sourcing from new suppliers. The NMR identity test—specifically mandated for this compound—offers superior specificity over simple GC retention-time matching, enabling unambiguous confirmation of the butyrate ester versus potential contamination with the acetate or propionate homologs [1].

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